
3-Ethyl-2-methylpentan-3-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methylpentan-3-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 3-Ethyl-2-methylpentan-3-ol is an organic alcohol with the molecular formula C8H18O . 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro group attached to the benzene ring, having the molecular formula C7H5NO4 .
Méthodes De Préparation
3-Ethyl-2-methylpentan-3-ol
This compound can be synthesized through various organic reactions. One common method involves the reaction of 3-ethyl-2-methylpentane with an oxidizing agent to introduce the hydroxyl group .
4-nitrobenzoic acid
4-nitrobenzoic acid can be prepared by the oxidation of p-nitrotoluene using strong oxidizing agents such as chromic acid or nitric acid . The reaction typically involves heating the p-nitrotoluene with the oxidizing agent under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
3-Ethyl-2-methylpentan-3-ol
This alcohol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
4-nitrobenzoic acid
This compound can participate in several types of reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Applications De Recherche Scientifique
3-Ethyl-2-methylpentan-3-ol
This compound is used in organic synthesis as an intermediate for the preparation of other chemicals.
4-nitrobenzoic acid
4-nitrobenzoic acid is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. It serves as a precursor for the preparation of various nitroaromatic compounds and is also used in research studies involving aromatic substitution reactions .
Mécanisme D'action
3-Ethyl-2-methylpentan-3-ol
The mechanism of action of this alcohol involves its ability to participate in hydrogen bonding and other intermolecular interactions due to the presence of the hydroxyl group. This property makes it useful as a solvent and in various chemical reactions where hydrogen bonding plays a crucial role .
4-nitrobenzoic acid
The nitro group in 4-nitrobenzoic acid is highly electron-withdrawing, which affects the reactivity of the benzene ring. This property makes it a valuable intermediate in electrophilic aromatic substitution reactions. The carboxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
3-Ethyl-2-methylpentan-3-ol
Similar compounds include other branched-chain alcohols like 2-methyl-3-pentanol and 3-methyl-3-pentanol. These compounds share similar physical and chemical properties but differ in their molecular structure and reactivity .
4-nitrobenzoic acid
Similar compounds include other nitrobenzoic acids like 2-nitrobenzoic acid and 3-nitrobenzoic acid. These compounds have similar reactivity due to the presence of the nitro group but differ in the position of the nitro group on the benzene ring, which affects their chemical behavior .
Propriétés
Numéro CAS |
55705-70-9 |
|---|---|
Formule moléculaire |
C15H23NO5 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
3-ethyl-2-methylpentan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H18O.C7H5NO4/c1-5-8(9,6-2)7(3)4;9-7(10)5-1-3-6(4-2-5)8(11)12/h7,9H,5-6H2,1-4H3;1-4H,(H,9,10) |
Clé InChI |
ANCCJUSEGCWHMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





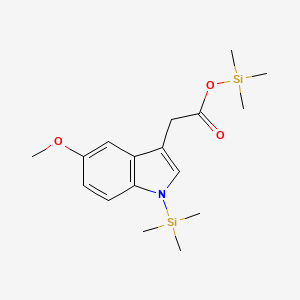
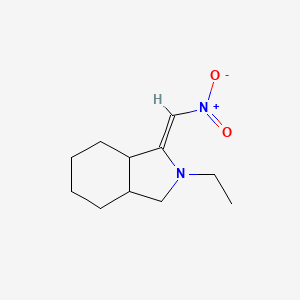


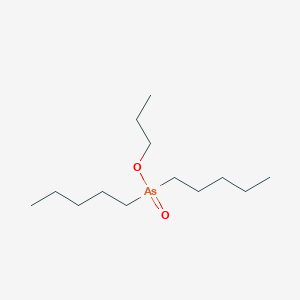
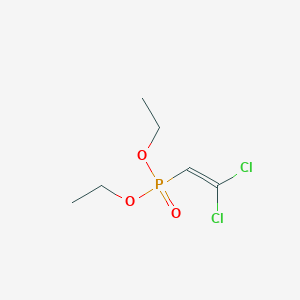
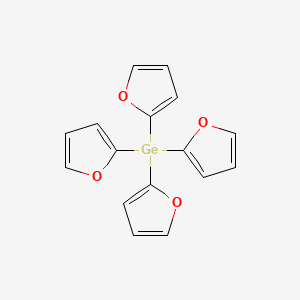
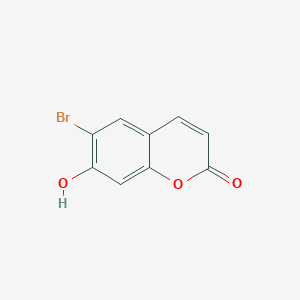
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)

